Glycolic acid
Overview
Description
It is a colorless, odorless, and hygroscopic crystalline solid that is highly soluble in water . Glycolic acid is widely used in various skin-care products due to its excellent exfoliating properties. It is naturally found in sugarcane, beets, pineapples, and grapes .
Mechanism of Action
Target of Action
Glycolic acid, a member of the alpha-hydroxy acid (AHA) family, primarily targets the stratum corneum , the outermost layer of the skin . It also targets Glucose-6-phosphate 1-dehydrogenase , an enzyme in humans .
Mode of Action
This compound works by loosening the binding between dead skin cells , allowing them to slough off . This is achieved by facilitating the progressive weakening of cohesion of the intercellular material of the stratum corneum . This results in uniform exfoliation of its outermost layers .
Biochemical Pathways
This compound affects the glycolysis pathway . It is a type of chemical exfoliant that accelerates skin cell turnover, increases collagen production, and boosts moisture retention . It also promotes the production of new skin cells and enhances skin regeneration .
Pharmacokinetics
It is known that this compound is highly soluble in water , which may influence its absorption and distribution in the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound .
Result of Action
The action of this compound results in exfoliation , revealing fresher, brighter skin underneath . It helps to clear away dead skin cells, reducing dullness and giving the skin a more radiant appearance . This compound also stimulates collagen production , which is essential for maintaining the skin’s firmness and elasticity . Furthermore, it has humectant properties, meaning it attracts water molecules to the skin, helping to keep it hydrated .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the polymer of this compound can degrade quickly in the natural environment, making it a more environmentally friendly option compared to traditional plastics . Additionally, the solubility of this compound in various solvents, including water, can influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Glycolic acid is used as an intermediate in organic synthesis and several reactions, such as oxidation-reduction, esterification, and long chain polymerization . It is also used as a monomer in the preparation of Poly (lactic-co-glycolic acid) (PLGA) . This compound is exceedingly toxic if taken internally .
Cellular Effects
This compound is an alpha hydroxy acid (AHA) that exfoliates by penetrating the outer surface of your skin . It sheds away dead skin cells quickly by increasing cell turnover, allowing new skin cells to replace old skin cells . When you apply this compound to your skin, it also boosts your skin’s collagen production . This protein helps plump the skin and give it a firm yet elastic feel .
Molecular Mechanism
This compound is easily absorbed into your skin because it has extremely small molecules compared to other AHAs . Once absorbed by your skin, it acts as a chemical exfoliator and dissolves dead skin cells on the surface of your epidermis . This compound’s mechanism of action involves breaking down intercellular bonds, resulting in smoother and more radiant skin .
Temporal Effects in Laboratory Settings
This compound is stable under normal conditions, but it can decompose if exposed to temperatures greater than 212 degrees Fahrenheit . The decomposition products of this compound can be quite toxic and include carbon monoxide . This compound is also a strong acid and is therefore quite reactive with bases .
Dosage Effects in Animal Models
In animal models, oral doses of this compound up to 600 mg/kg/day were administered to female rats during gestation days 7-21 . Maternal toxicity was seen at doses ≥ 300 mg/kg/day . Developmental toxicity was also noted at doses ≥ 300 mg/kg/day, including fetal weight reduction and increases in skeletal malformation .
Metabolic Pathways
This compound can be synthesized in various ways . Several different metabolic pathways using genetically modified microorganisms, such as Escherichia coli, Corynebacterium glutamicum, and yeast have been established for their production .
Transport and Distribution
This compound is a naturally occurring low molecular weight organic acid . It is a ubiquitous part of the organic matter in surface water and is known to be an excretion product of algae . It is also found in the fruit, leaf, stem, and root portions of all plants .
Subcellular Localization
Related enzymes such as glyoxylate reductase have been found in various compartments within the cell
Preparation Methods
Glycolic acid can be synthesized through several methods:
Nitrous Acid Oxidation of Glycine: This method involves the oxidation of glycine with nitrous acid, but it is not commonly used due to the complexity and inefficiency of the reaction.
Acid Hydrolysis of Hydroxyacetonitrile: Hydroxyacetonitrile is hydrolyzed in the presence of an acid to produce this compound.
Hydrolysis of Chloroacetic Acid: Chloroacetic acid is hydrolyzed under the action of calcium carbonate or cesium carbonate to produce this compound.
Formaldehyde Carbonylation: This industrial method involves the catalyzed reaction of formaldehyde with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce this compound
Chemical Reactions Analysis
Glycolic acid undergoes various chemical reactions, including:
Esterification: this compound can form esters with alcohols.
Polymerization: This compound can undergo polycondensation to form polyglycolide or poly(this compound) (PGA), a biodegradable polymer.
Substitution: This compound reacts with phosphorus trichloride to form chloroacetyl chloride.
Scientific Research Applications
Glycolic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Glycolic acid is part of the alpha-hydroxy acid family, which includes lactic acid, citric acid, and mandelic acid . Compared to these acids, this compound has the smallest molecular size, allowing it to penetrate the skin more effectively and work faster . It is also less corrosive than many inorganic acids and provides superior chelation performance .
Similar Compounds
Lactic Acid: Another AHA used in skin care for its exfoliating properties.
Citric Acid: An AHA used in cosmetics and food preservation.
Mandelic Acid: An AHA with antibacterial properties, often used to treat acne.
This compound’s unique combination of small molecular size, high solubility, and effective exfoliation makes it a valuable compound in various applications.
Properties
IUPAC Name |
2-hydroxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMRFAOFKBGASW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | HYDROXYACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26124-68-5, Array | |
Record name | Glycolic acid polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26124-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydroxyacetic acid | |
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DSSTOX Substance ID |
DTXSID0025363 | |
Record name | Glycolic acid | |
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Molecular Weight |
76.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless, odorless crystals; [HSDB] Hygroscopic; Commonly available commercially as 70% solution; [ICSC], Solid, COLOURLESS HYGROSCOPIC CRYSTALS. | |
Record name | Glycolic acid | |
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Record name | Glycolic acid | |
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Record name | HYDROXYACETIC ACID | |
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Boiling Point |
100 °C, BP: decomposes | |
Record name | HYDROXYACETIC ACID | |
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Solubility |
Soluble in ethanol, ethyl ether, Soluble in methanol, acetone, acetic acid, Solubility in water: very good | |
Record name | HYDROXYACETIC ACID | |
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Record name | HYDROXYACETIC ACID | |
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Density |
1.49 at 25 °C/4 °C, Relative density (water = 1): 1.49 | |
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Vapor Density |
Relative vapor density (air = 1): 2.6 | |
Record name | HYDROXYACETIC ACID | |
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Vapor Pressure |
0.02 [mmHg], 2.0X10-2 mm Hg at 25 °C (extrapolated) | |
Record name | Glycolic acid | |
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Mechanism of Action |
Ethylene glycol toxicity results from its metabolism to glycolic acid and other toxic metabolites. The accumulation of glycolate and the elimination kinetics of ethylene glycol and its metabolites are not well understood, so studies with male Sprague-Dawley rats and mixed breed dogs have been carried out. Ethylene glycol was administered by gavage to rats and dogs which were placed in metabolic cages for urine and blood sample collection at timed intervals. The peak plasma level of ethylene glycol occurred at 2 hr after dosing and that of glycolate between 4-6 hr. The rate of ethylene glycol elimination was somewhat faster in rats with a half-life of 1.7 hr compared to 3.4 hr in dogs. The maximum plasma level of glycolate was greater in rats although the pattern of accumulation was similar to that in dogs. Glycolate disappeared from the plasma at the same time as ethylene glycol, suggesting a slower rate of elimination of the metabolite than that of ethylene glycol. Renal excretion of ethylene glycol was an important route for its elimination accounting for 20-30% of the dose. Renal excretion of glycolate represented about 5% of the dose. Ethylene glycol induced an immediate, but short lived diuresis compared to that in control rats. Minimal clinical effects (mild acidosis with no sedation) were noted at these doses of ethylene glycol (1-2 g/kg) in both rats and dogs. The results indicate that the toxicokinetics of ethylene glycol and glycolate were similar in both species., The effect of 0.35 to 0.8 mmol/kg glycolic acid and 1.0 to 4.4 mmol/kg sodium glycolate on cyclopropane-epinephrine induced cardiac arrhythmias was examined using dogs. Doses of 0.35 to 0.5 mmol/kg glycolic acid increased the duration of arrhythmias in the 13 dogs tested, whereas doses >0.5 mmol/kg decreased or totally eliminated the arrhythmias in each of 11 dogs. Depression was observed for many of the dogs at higher doses. Sodium glycolate was much less effective in decreasing the arrhythmias, with 3 mmol/kg being required and its action being transient. | |
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Color/Form |
Colorless, translucent solid, Solid glycolic acid forms colorless, monoclinic, prismatic crystals., Orthorhombic needles from water; leaves from diethyl ether | |
CAS No. |
79-14-1, 26124-68-5 | |
Record name | Glycolic acid | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Glycolic acid | |
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Record name | glycolic acid | |
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Record name | Glycolic acid | |
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Record name | GLYCOLIC ACID | |
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Record name | Glycolic acid | |
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Melting Point |
78-80 °C (alpha-modification); 63 °C (beta-modification, metastable), MP: 79.5 °C, 75 - 80 °C, 80 °C | |
Record name | Glycolic acid | |
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Record name | Glycolic acid | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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